molecular formula C9H11NOS B13638946 4-Methoxy-3-methylbenzene-1-carbothioamide

4-Methoxy-3-methylbenzene-1-carbothioamide

Cat. No.: B13638946
M. Wt: 181.26 g/mol
InChI Key: MHAUAYCLJGOHSX-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzene-1-carbothioamide is a chemical compound of significant interest in medicinal chemistry and materials science research. As a carbothioamide derivative, it belongs to a class of compounds known for their diverse biological activities and utility as synthetic intermediates. Thioamide functional groups are recognized as important ligands in coordination chemistry and are frequently employed in the synthesis of various heterocyclic compounds . Researchers investigate such structures for potential application in developing novel therapeutic agents, given that related thioamide and carbothioamide derivatives have been studied for their various pharmacological properties . The molecular structure incorporates both methoxy and methyl substituents on the benzene ring, functional groups that can influence the compound's electronic properties, bioavailability, and binding affinity in biological systems. The presence of the carbothioamide group (-C(=S)NH2) is a key pharmacophore often associated with biological activity. The synthesis of this compound can be approached by routes similar to those used for analogs, such as the reaction of corresponding nitriles with hydrogen sulfide sources . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

4-methoxy-3-methylbenzenecarbothioamide

InChI

InChI=1S/C9H11NOS/c1-6-5-7(9(10)12)3-4-8(6)11-2/h3-5H,1-2H3,(H2,10,12)

InChI Key

MHAUAYCLJGOHSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=S)N)OC

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 3 Methylbenzene 1 Carbothioamide and Its Precursors

Historical Development and Contemporary Approaches in Aromatic Thioamide Synthesis

The synthesis of aromatic thioamides has a rich history, with foundational methods centered on the thionation of corresponding amides. Traditionally, reagents like phosphorus pentasulfide (P₂S₅) were employed to convert the carbonyl group of an amide into a thiocarbonyl group. Another classic named reaction is the Willgerodt-Kindler reaction, which allows for the synthesis of arylthioacetamides from aryl alkyl ketones, sulfur, and a secondary amine like morpholine.

Contemporary synthetic chemistry has introduced more refined and versatile thionating agents. Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], has become one of the most widely used reagents for this purpose due to its higher solubility in organic solvents and often milder reaction conditions compared to phosphorus pentasulfide. Modern approaches have also expanded to include the direct conversion of nitriles to primary thioamides, circumventing the need to first prepare and isolate the corresponding amide. These contemporary methods often offer improved yields, better functional group tolerance, and safer handling of reagents. For instance, the use of sodium hydrosulfide (B80085) in the presence of magnesium chloride provides a direct and high-yielding route from aromatic nitriles without the need to handle hazardous gaseous hydrogen sulfide (B99878). researchgate.nettandfonline.com Furthermore, recent developments have focused on catalyst-free and solvent-free conditions to align with the principles of green chemistry.

Targeted Synthesis of 4-Methoxy-3-methylbenzene-1-carbothioamide

The synthesis of this compound is a multi-step process that hinges on the effective preparation of its key precursor, 4-methoxy-3-methylbenzonitrile (B2465213), followed by a targeted thionation reaction.

Synthesis and Purification of Key Benzene (B151609) Precursors (e.g., 4-Methoxy-3-methylbenzonitrile)

The primary precursor for the target thioamide is 4-methoxy-3-methylbenzonitrile. Several synthetic routes can be envisioned for its preparation, often starting from commercially available substituted phenols or anilines.

One effective strategy begins with 4-hydroxy-3-methylbenzaldehyde (B106927). The synthesis can proceed via two main steps:

Methylation: The phenolic hydroxyl group is first converted to a methoxy (B1213986) ether using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃). This reaction yields 4-methoxy-3-methylbenzaldehyde (B1345598).

Conversion of Aldehyde to Nitrile: The resulting aldehyde can be converted into the nitrile. A common and high-yielding method is the one-pot conversion via an aldoxime intermediate. google.com The aldehyde is first reacted with an oximation agent like hydroxylamine (B1172632) hydrochloride or hydroxylamine sulfate to form 4-methoxy-3-methylbenzaldehyde oxime. This intermediate is then dehydrated in the same pot using a dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride) to afford 4-methoxy-3-methylbenzonitrile. google.com

An alternative route involves the Sandmeyer reaction, starting from 4-methoxy-3-methylaniline. wikipedia.orgorganic-chemistry.org This amine, which can be synthesized by the reduction of 1-methoxy-2-methyl-4-nitrobenzene, is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. chemicalbook.com Subsequent reaction of the diazonium salt with a cyanide salt, typically copper(I) cyanide (CuCN), yields the desired 4-methoxy-3-methylbenzonitrile. wikipedia.org

Purification: Regardless of the synthetic route, the resulting benzonitrile (B105546) precursor must be purified. Standard laboratory techniques are effective, including:

Distillation: Vacuum distillation is suitable for liquid benzonitriles to separate them from non-volatile impurities.

Recrystallization: If the benzonitrile is a solid at room temperature, recrystallization from an appropriate solvent system (e.g., ethanol/water) can yield a highly pure product.

Chromatography: Column chromatography on silica (B1680970) gel is an effective method for removing closely related impurities.

Thionation Strategies for the Carbothioamide Moiety Introduction

With the pure 4-methoxy-3-methylbenzonitrile precursor in hand, the next critical step is the introduction of the carbothioamide moiety. This is achieved by the direct thionation of the nitrile group.

Method 1: Sodium Hydrosulfide and Magnesium Chloride A highly effective and safe method for converting aromatic nitriles to primary thioamides involves treatment with sodium hydrosulfide (NaSH) and magnesium chloride (MgCl₂) in an aprotic solvent like dimethylformamide (DMF). researchgate.nettandfonline.com This procedure is typically carried out at room temperature and gives the corresponding thioamide in high yields (often 80-99%). researchgate.nettandfonline.com The reaction avoids the use of toxic hydrogen sulfide gas and proceeds smoothly for benzonitrile derivatives with both electron-donating and electron-withdrawing groups. tandfonline.com

Table 1: Representative Thionation of Aromatic Nitriles using NaSH/MgCl₂ An interactive table showing various aromatic nitriles and their corresponding thioamide yields under these reaction conditions.

Ar-CN Substrate (Ar =) Yield (%) Reference
Phenyl 87 tandfonline.com
4-Methoxyphenyl 93 tandfonline.com
4-(Methoxycarbonyl)phenyl 96 tandfonline.com
3-Acetylphenyl 99 tandfonline.com

Method 2: Lawesson's Reagent with Lewis Acid Another powerful method for the direct thiolysis of nitriles employs Lawesson's reagent. While Lawesson's reagent is more commonly used for thionating carbonyls, its reactivity towards nitriles can be significantly enhanced by the addition of a Lewis acid, such as boron trifluoride-diethyl ether complex (BF₃·OEt₂). thieme-connect.com This assisted conversion allows for the transformation of aromatic, benzylic, and aliphatic nitriles into their corresponding primary thioamides in high to quantitative yields. The reaction is typically performed in solvent mixtures like 1,2-dimethoxyethane-tetrahydrofuran at moderate temperatures (20-50 °C). thieme-connect.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters for the thionation step should be carefully optimized.

Table 2: Key Parameters for Thionation Reaction Optimization An interactive table detailing the parameters that can be adjusted to optimize the synthesis.

Parameter Considerations for NaSH/MgCl₂ Method Considerations for Lawesson's Reagent Method
Solvent Aprotic polar solvents like DMF are highly effective. Protic solvents such as methanol (B129727) have been shown to lower the reaction rate. tandfonline.com Solvent mixtures like DME/THF or toluene/diethyl ether are commonly used. The choice can affect reagent solubility and reaction temperature. thieme-connect.com
Reagent Stoichiometry A molar excess of NaSH (2-3 equivalents) and 1-1.5 equivalents of MgCl₂ relative to the nitrile are typically required for smooth conversion. tandfonline.com The stoichiometry of Lawesson's reagent and the BF₃·OEt₂ catalyst must be optimized to ensure complete conversion without side reactions.
Temperature The reaction proceeds efficiently at room temperature, offering a significant advantage in terms of energy consumption and operational simplicity. tandfonline.com Mild heating (20-50 °C) is generally sufficient. Higher temperatures are usually not required and may lead to decomposition. thieme-connect.com
Reaction Time Reaction times are typically short, ranging from 0.5 to 4 hours depending on the substrate. tandfonline.com Monitoring by TLC or GC-MS is crucial to determine the point of complete consumption of the starting nitrile.

| Work-up Procedure | The reaction is typically quenched by pouring the mixture into water. The product can be isolated by extraction or filtration, followed by washing with dilute acid (e.g., HCl) to remove magnesium salts. tandfonline.com | The work-up involves removing the solvent and purifying the crude product via chromatography or recrystallization to separate the thioamide from phosphorus-containing byproducts. |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry to minimize environmental impact and enhance safety. Key principles can be applied to both the precursor synthesis and the final thionation step.

Atom Economy: The direct conversion of the nitrile to the thioamide is inherently more atom-economical than a route that proceeds via the corresponding amide, as it involves an addition reaction rather than a substitution that generates byproducts.

Use of Safer Solvents and Reagents: The NaSH/MgCl₂ method for thionation is a prime example of a greener alternative, as it completely avoids the use of highly toxic and hazardous gaseous hydrogen sulfide. tandfonline.com Furthermore, exploring water as a reaction medium, where feasible, can significantly reduce the reliance on volatile organic compounds (VOCs).

Energy Efficiency: Methods that operate efficiently at room temperature or with only mild heating, such as the NaSH/MgCl₂ procedure, are preferable to those requiring high temperatures or reflux conditions, as they reduce energy consumption. tandfonline.com Microwave-assisted synthesis is another modern technique that can dramatically reduce reaction times and energy input for many organic transformations, including thioamide synthesis.

Catalysis: The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry. While the methods described for direct thionation use stoichiometric reagents, research into catalytic methods for thioamide synthesis is an active area that could provide greener pathways in the future.

Scale-Up Considerations and Challenges in Production

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production introduces several challenges that must be addressed.

Reagent Cost and Availability: The cost and large-scale availability of key starting materials and reagents, such as 4-hydroxy-3-methylbenzaldehyde and thionating agents like Lawesson's reagent, are critical economic factors. The NaSH/MgCl₂ route is advantageous in this regard, as these are inexpensive bulk chemicals.

Process Safety and Handling: Even without using H₂S gas, the handling of sodium hydrosulfide, which can release H₂S upon acidification, requires careful safety protocols, including adequate ventilation and monitoring. For reactions involving Lawesson's reagent, managing the phosphorus-based byproducts is a key consideration for waste disposal.

Reaction Control: Maintaining optimal temperature control is crucial on a large scale, as many chemical reactions are exothermic. Proper reactor design and cooling systems are necessary to prevent runaway reactions and ensure consistent product quality.

Product Isolation and Purification: Isolation procedures that are simple on a lab scale, such as extraction and column chromatography, can be complex and costly at an industrial scale. Developing robust crystallization or distillation procedures for the final product and key intermediates is essential for achieving the required purity efficiently.

Waste Management: The environmental impact of the synthesis is heavily influenced by the waste streams generated. Developing processes that minimize solvent use and allow for the recycling of solvents or catalysts is crucial. Waste streams, especially those containing sulfur or phosphorus byproducts, must be treated appropriately before disposal to comply with environmental regulations.

Derivatization Strategies for this compound Scaffold

The this compound scaffold possesses several reactive sites, primarily the nitrogen and sulfur atoms of the carbothioamide group, which allow for a variety of derivatization strategies. These modifications can lead to the synthesis of a diverse range of compounds with potentially new chemical and biological properties. Thioamides are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov

One common derivatization approach involves the S-alkylation of the thioamide. Treatment with an alkyl halide in the presence of a base leads to the formation of a thioimidate ester. This intermediate can then be further reacted with nucleophiles.

Another strategy focuses on the N-acylation or N-alkylation of the thioamide nitrogen. This can be achieved by reacting the thioamide with acyl chlorides or alkyl halides under appropriate conditions.

Furthermore, the carbothioamide functionality is a key building block for the synthesis of various five- and six-membered heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. researchgate.net Condensation reactions with hydrazines or hydroxylamine can yield triazoles or thiadiazoles, respectively. These cyclization reactions significantly expand the chemical space accessible from the this compound scaffold.

Below is a table illustrating potential derivatization strategies and the resulting compound classes:

ReagentReaction TypeResulting Compound Class
Alkyl Halide (e.g., CH₃I)S-AlkylationThioimidate Esters
Acyl Chloride (e.g., CH₃COCl)N-AcylationN-Acylthioamides
α-Haloketone (e.g., Phenacyl bromide)CyclizationThiazoles
Hydrazine (e.g., H₂NNH₂)CyclocondensationTriazoles
Hydroxylamine (e.g., NH₂OH)CyclocondensationOxadiazoles/Thiadiazoles

These derivatization strategies highlight the versatility of the this compound scaffold as a starting material for the synthesis of a wide array of more complex molecules.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Methoxy 3 Methylbenzene 1 Carbothioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-Methoxy-3-methylbenzene-1-carbothioamide in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The following assignments are based on established chemical shift principles and data from analogous substituted aromatic compounds.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the aromatic region is expected to show a distinct three-proton system, while the aliphatic region will feature sharp singlets for the methoxy (B1213986) and methyl groups. The thioamide protons (-CSNH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

The aromatic proton H-5 is ortho to the electron-donating methoxy group and is expected to be the most shielded (lowest chemical shift). H-2, positioned between the methyl group and the thioamide group, will appear as a singlet. H-6, which is ortho to the electron-withdrawing thioamide group, is expected to be the most deshielded (highest chemical shift) of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH₂ (Thioamide) 7.5 - 8.5 broad singlet -
H-6 ~7.65 doublet J(H6-H5) ≈ 8.5 Hz
H-2 ~7.50 singlet -
H-5 ~6.85 doublet J(H5-H6) ≈ 8.5 Hz
OCH₃ (Methoxy) ~3.85 singlet -

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The most downfield signal is anticipated for the thioamide carbon (C=S) due to the significant deshielding effect of the sulfur atom, typically appearing in the 200-210 ppm range. rsc.org The aromatic carbons will resonate between 110 and 160 ppm, with carbons directly attached to oxygen (C-4) being the most deshielded in this region. The methyl and methoxy carbons will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shift and Multiplicity Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
C=S (Thioamide) ~205 C
C-4 ~159 C
C-1 ~141 C
C-3 ~135 C
C-6 ~130 CH
C-2 ~128 CH
C-5 ~112 CH
OCH₃ ~55.5 CH₃

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the aromatic protons at H-5 and H-6, confirming their adjacent positions on the aromatic ring. No other correlations would be expected in the aromatic region, consistent with the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). Expected correlations would definitively link the proton signals to their respective carbon signals:

H-2 with C-2

H-5 with C-5

H-6 with C-6

Methoxy protons with the OCH₃ carbon

Methyl protons with the CH₃ carbon

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments and confirming the positions of substituents. Key expected HMBC correlations include:

The methyl protons (on C-3) showing correlations to C-2, C-3, and C-4, confirming the position of the methyl group.

The methoxy protons showing a strong correlation to C-4.

The aromatic proton H-2 showing correlations to C-4 and the thioamide carbon (C=S), locking in the position of the thioamide group relative to the substituents.

The aromatic proton H-5 showing correlations to C-1 and C-3.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The thioamide functional group has several characteristic vibrational modes. The N-H stretching vibrations of the primary thioamide (-CSNH₂) typically appear as two distinct bands in the region of 3300-3100 cm⁻¹, corresponding to asymmetric and symmetric stretching. ucla.edu The C=S stretching vibration is more complex than a C=O stretch because it is heavily coupled with other vibrations, particularly C-N stretching and N-H bending. This coupled vibration, often referred to as the "thioamide B band," gives rise to a strong and characteristic absorption in the 1600-1400 cm⁻¹ range. actachemscand.org An N-H bending (scissoring) mode is also expected around 1650-1580 cm⁻¹. orgchemboulder.com

The spectrum also displays vibrations characteristic of the substituted benzene (B151609) ring and its methoxy and methyl groups. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. orgchemboulder.com Aromatic C=C in-ring stretching vibrations usually produce a series of sharp bands in the 1610-1450 cm⁻¹ region. mdpi.com The presence of the methoxy group will give rise to a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch). The methyl group will show characteristic C-H symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range. ucla.edu

Table 3: Predicted FT-IR Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch 3300 - 3100 Medium
Aromatic C-H Stretch 3100 - 3010 Medium-Weak
Aliphatic C-H Stretch (CH₃, OCH₃) 2950 - 2850 Medium
N-H Bending 1650 - 1580 Medium
Aromatic C=C Stretch 1610 - 1450 Medium-Strong
Thioamide B Band (νC=S + νC-N) 1600 - 1400 Strong
Asymmetric C-O-C Stretch (Methoxy) ~1250 Strong
Symmetric C-O-C Stretch (Methoxy) ~1030 Medium

Following a comprehensive search for scientific literature, it has been determined that specific experimental data for the compound this compound corresponding to the requested sections is not available in the reviewed sources. Detailed empirical results from High-Resolution Mass Spectrometry, Ultraviolet-Visible Spectroscopy, and X-ray Diffraction Crystallography for this particular molecule have not been published in the accessible scientific literature.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the request, which requires focusing solely on validated data for this compound. Generating content for the specified outline would necessitate speculation or the use of data from analogous but distinct compounds, which would violate the core requirement of accuracy and specificity for the target molecule.

X-ray Diffraction Crystallography

Conformational Analysis and Torsion Angle Distributions

The conformation of aromatic thioamides like this compound is primarily determined by the rotational freedom around the single bonds connecting the benzene ring to the carbothioamide group and the methoxy group to the ring. The distribution of torsion angles, which describe the rotation around a chemical bond, is crucial for understanding the molecule's three-dimensional structure and its potential interactions. proteinstructures.com

For the analogous compound, 4-Methoxybenzenecarbothioamide, X-ray crystallographic studies have revealed that the asymmetric unit can contain two independent molecules with different conformations. researchgate.net In one such study, the mean planes of the carbothioamide groups were found to be tilted with respect to the mean planes of the benzene rings. researchgate.net This tilt is a key feature of the compound's conformation.

Torsion Angle DescriptionMolecule AMolecule B
Dihedral angle between the mean plane of the carbothioamide group and the mean plane of the benzene ring7.88 (15)°11.16 (9)°

Data for the analogous compound 4-Methoxybenzenecarbothioamide provides insight into the expected conformational behavior. researchgate.net

The presence of a methyl group at the 3-position in this compound would be expected to influence the preferred torsion angles due to steric interactions with the adjacent methoxy and carbothioamide groups. This could potentially lead to a greater deviation from planarity compared to the unsubstituted analogue.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.orgrsc.org This method maps the electron density distribution to define a surface around a molecule, allowing for the detailed analysis of how neighboring molecules interact. mdpi.com The surface is colored to indicate the nature and strength of these interactions. scirp.org

While specific Hirshfeld surface analysis data for this compound is not available, studies on similar organic compounds provide a representative understanding of the types of contacts and their typical contributions. For instance, in many organic crystals, H···H contacts are the most abundant, often comprising a significant portion of the Hirshfeld surface. nih.govnih.gov

The functional groups in this compound (thioamide, methoxy, and methyl groups) would be expected to participate in a range of intermolecular interactions. The thioamide group, with its N-H donor and C=S acceptor sites, can form N-H···S hydrogen bonds, which are often observed in the crystal packing of thioamides. researchgate.net The methoxy group can participate in C-H···O interactions. researchgate.net The aromatic rings can also be involved in C-H···π and potentially π-π stacking interactions.

A hypothetical breakdown of intermolecular contacts for a molecule with similar functional groups, as determined by Hirshfeld surface analysis, is presented in the table below to illustrate the quantitative nature of this analysis.

Intermolecular Contact TypeTypical Contribution (%)
H···H40 - 50
C···H / H···C20 - 40
O···H / H···O5 - 15
S···H / H···S5 - 10
N···H / H···N< 10
Other (C···C, C···N, etc.)< 5

This table represents typical contributions for organic molecules with similar functional groups and is for illustrative purposes. nih.govnih.govstrath.ac.uk

Reactivity and Reaction Mechanisms of 4 Methoxy 3 Methylbenzene 1 Carbothioamide

Electrophilic and Nucleophilic Reactions at the Thioamide Moiety

The thioamide group is amphoteric, capable of reacting with both electrophiles and nucleophiles at different sites within the functional group. The sulfur atom is a soft nucleophile, readily reacting with soft electrophiles, while the nitrogen atom exhibits nucleophilic character as well. The thiocarbonyl carbon, on the other hand, is electrophilic and susceptible to attack by nucleophiles.

Alkylation and Acylation Reactions at Sulfur and Nitrogen Atoms

Thioamides, including 4-Methoxy-3-methylbenzene-1-carbothioamide, are known to undergo alkylation and acylation reactions at both the sulfur and nitrogen atoms. The site of reaction is often dependent on the nature of the electrophile and the reaction conditions.

Alkylation: Alkylation of thioamides typically occurs at the sulfur atom, which is the more nucleophilic center, to form thioimidate intermediates. These intermediates can be useful in further synthetic transformations. The reaction with alkyl halides, for instance, proceeds via an S-alkylation mechanism. While specific studies on this compound are not extensively documented, the general reactivity pattern of thioamides suggests that it would react with alkyl halides to yield the corresponding S-alkylated product.

Acylation: Acylation can occur at either the nitrogen or the sulfur atom. N-acylation is often favored, leading to the formation of N-acylthioamides. However, S-acylation can also occur, particularly with soft acylating agents. The resulting S-acyl derivatives can be reactive intermediates for various cyclization reactions.

Reaction TypeReagent ExamplePredominant Product
S-AlkylationMethyl Iodide (CH₃I)S-Methyl-4-methoxy-3-methylbenzene-1-carbimidothioate
N-AcylationAcetyl Chloride (CH₃COCl)N-Acetyl-4-methoxy-3-methylbenzene-1-carbothioamide

Hydrolysis Pathways and Mechanistic Insights

The hydrolysis of thioamides to their corresponding amides is a well-established transformation, though it often requires harsh reaction conditions or the use of promoters. Unlike amides, the direct acid or base-catalyzed hydrolysis of thioamides is generally slow. The presence of metal salts, such as those of mercury or silver, can facilitate this conversion. wikipedia.org

The mechanism of metal-assisted hydrolysis involves the coordination of the metal ion to the sulfur atom, which increases the electrophilicity of the thiocarbonyl carbon. This facilitates the nucleophilic attack by water, leading to a tetrahedral intermediate that subsequently eliminates the metal sulfide (B99878) to afford the amide.

Due to the lack of specific studies on this compound, the precise kinetics and mechanism of its hydrolysis remain to be elucidated. However, it is expected to follow the general pathway observed for other thioamides.

Oxidation and Reduction Chemistry of the Thioamide Functionality

The thioamide group is susceptible to both oxidation and reduction, leading to a variety of products.

Oxidation: Thioamides can be oxidized to the corresponding amides. thieme-connect.com This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide. thieme-connect.com The oxidation is believed to proceed through a sulfine (B13751562) intermediate (S-oxide), which then undergoes further reaction to yield the amide. The oxidation potential of thioamides is significantly lower than that of amides, making them more susceptible to oxidative processes. nih.gov

Reduction: The reduction of thioamides can lead to the formation of amines. A common reagent used for this transformation is Raney nickel, although this method requires stoichiometric amounts of the reagent due to the poisoning of the catalyst by sulfur. wikipedia.org Other reducing agents can also be employed to achieve this conversion.

Cyclocondensation Reactions for Heterocyclic Ring Formation

The thioamide functionality in this compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The presence of both a nucleophilic sulfur and nitrogen atom allows for versatile cyclocondensation reactions with various electrophilic partners.

Synthesis of Thiazole (B1198619), Thiadiazole, and Pyrazole (B372694) Derivatives

Thiazoles: Thioamides are key starting materials for the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. For this compound, this would involve reaction with an appropriate α-haloketone to yield a 2-substituted-4-(4-methoxy-3-methylphenyl)thiazole.

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thioamides through various routes. One common method involves the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from thioamides. Oxidative cyclization is another approach to forming the thiadiazole ring.

Pyrazoles: While not a direct cyclization partner, the thioamide moiety can be incorporated into pyrazole synthesis. For instance, chalcones can react with hydrazinecarbothioamide (thiosemicarbazide) to form pyrazole-1-carbothioamides. This highlights the utility of thioamide-containing reagents in constructing diverse heterocyclic frameworks.

HeterocycleGeneral ReagentsResulting Heterocyclic System
Thiazoleα-Haloketones2,4-Disubstituted Thiazole
1,3,4-ThiadiazoleThiosemicarbazide derivatives, Oxidizing agentsSubstituted 1,3,4-Thiadiazole
PyrazoleChalcones, HydrazinecarbothioamidePyrazole-1-carbothioamide

Investigation of Regioselectivity and Stereoselectivity in Cycloadditions

The investigation of regioselectivity and stereoselectivity in cycloaddition reactions involving thioamides is an area of significant interest in synthetic organic chemistry. While the thioamide group itself is not a typical diene or dipolarophile for common cycloaddition reactions, its derivatives can participate in such transformations.

For instance, thioimidates derived from the S-alkylation of this compound could potentially act as dienophiles in Diels-Alder reactions or as partners in 1,3-dipolar cycloadditions. The regiochemical and stereochemical outcomes of such reactions would be influenced by the electronic and steric properties of the substituents on both the thioimidate and the reacting partner. The electron-donating methoxy (B1213986) group and the methyl group on the benzene (B151609) ring would likely influence the electronic nature of the dienophile or dipolarophile, thereby directing the regioselectivity of the cycloaddition.

However, a detailed investigation into the regioselectivity and stereoselectivity of cycloaddition reactions specifically involving this compound or its immediate derivatives is not extensively reported in the current literature. Further research in this area would be necessary to fully elucidate the stereochemical control and regiochemical preferences in these potentially valuable synthetic transformations.

Metal Coordination Chemistry and Ligand Properties

Thioamides, including this compound, are recognized as effective ligands in coordination chemistry. researchgate.net The presence of both a soft sulfur donor and a hard nitrogen donor atom allows for versatile coordination behavior with a range of transition metal ions. The reactivity of the thioamide group can be understood through the concept of thione-thiol tautomerism, where the compound can exist in equilibrium between the thione form (C=S) and the thiol form (C-SH). This equilibrium influences the mode of coordination and the nature of the resulting metal complexes.

This compound typically acts as a bidentate ligand, coordinating to transition metal ions through both the sulfur and nitrogen atoms of the thioamide group to form a stable chelate ring. researchgate.net This chelation can occur in several ways. In its neutral thione form, the ligand can coordinate directly to the metal center. Alternatively, under basic conditions, the thioamide can be deprotonated to its thiol form, acting as an anionic ligand.

The nature of the substituents on the benzene ring, namely the electron-donating methoxy (-OCH3) and methyl (-CH3) groups, can influence the electron density on the thioamide functional group. This, in turn, can affect the stability and properties of the resulting metal complexes. The coordination can lead to the formation of various geometries, including octahedral, square-planar, and tetrahedral complexes, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. researchgate.net For instance, with divalent transition metals like Fe(II), Co(II), Ni(II), and Cu(II), it is common to observe the formation of complexes with different geometries. researchgate.net

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques, including Fourier-transform infrared (FTIR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography provides definitive structural information.

FTIR Spectroscopy: Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the thioamide group are observed. The C=S stretching vibration, typically found in the region of 850-600 cm⁻¹, is expected to shift to a lower frequency, indicating the involvement of the sulfur atom in bonding to the metal. Similarly, changes in the N-H stretching and bending vibrations can provide evidence for the coordination of the nitrogen atom.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere. The appearance of new absorption bands, often attributed to d-d transitions or metal-to-ligand charge transfer (MLCT), can be used to infer the coordination environment around the metal ion.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination site can confirm the binding of the ligand to the metal.

Below is an illustrative table of expected spectroscopic data for a hypothetical transition metal complex of this compound, based on typical values for similar thioamide complexes.

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Illustrative Example)Interpretation
FTIR (cm⁻¹)
ν(N-H)~3300-3100Shift to lower frequencyCoordination of Nitrogen
ν(C=S)~800Shift to lower frequencyCoordination of Sulfur
UV-Vis (nm)
Ligand-based transitions~250-350Shifts and new bands appeard-d transitions and/or MLCT
¹H NMR (ppm)
-NH₂ protons~8.0-9.0Broadening or shiftInvolvement in coordination
Aromatic protons~6.8-7.5Minor shiftsInfluence of metal on ligand electronics

Transition metal complexes derived from thioamide ligands have shown promise in various catalytic applications. The ability of the thioamide group to stabilize different oxidation states of the metal center is a key feature in their catalytic activity. While specific catalytic studies on complexes of this compound are not widely reported, the broader class of thioamide-metal complexes has been explored in several types of reactions.

One area of application is in cross-coupling reactions . The sulfur atom of the thioamide can interact with metal centers like palladium or nickel, which are commonly used in C-C and C-heteroatom bond formation. However, it is also known that sulfur-containing compounds can sometimes act as catalyst poisons. nih.gov

Another potential application is in hydrogenation reactions . Ruthenium complexes, for example, have been developed for the catalytic hydrogenation of thioamides themselves. osti.gov This suggests that thioamide-ligated metal complexes could also be active in other hydrogenation processes.

The thioamide group can also serve as a directing group in C-H activation reactions. For instance, thioamide-directed C-H allylation of ferrocenes has been achieved using a Cp*Co(III) catalyst, demonstrating the utility of the thioamide functionality in guiding catalytic transformations.

The catalytic performance of these complexes is influenced by factors such as the nature of the metal, the co-ligands present, and the reaction conditions. The electronic properties of the this compound ligand, influenced by its substituents, would be expected to play a role in modulating the catalytic activity of its metal complexes.

The following table provides a hypothetical overview of potential catalytic applications for coordination complexes of this compound, based on the known reactivity of similar thioamide complexes.

Catalytic ReactionMetal CenterPotential Role of the Thioamide Ligand
Cross-Coupling ReactionsPd, Ni, CuStabilizing the metal catalyst, potentially influencing selectivity.
HydrogenationRuAs a ligand in a catalytically active complex.
C-H Activation/FunctionalizationCo, RhActing as a directing group to facilitate regioselective C-H bond cleavage.

Structure-Reactivity Relationships within this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. Modifications to the aromatic ring or the thioamide group can have a profound impact on the electronic properties and, consequently, the chemical behavior of the molecule.

The presence of the electron-donating methoxy (-OCH3) and methyl (-CH3) groups on the benzene ring increases the electron density of the aromatic system. This electronic effect is transmitted to the thioamide group, potentially influencing its nucleophilicity and its ability to coordinate with metal ions. For instance, an increase in electron density on the sulfur and nitrogen atoms would be expected to enhance their donor properties, leading to more stable metal complexes.

Conversely, the introduction of electron-withdrawing groups on the benzene ring would have the opposite effect, decreasing the electron-donating ability of the thioamide group. This modulation of electronic properties is a key strategy in the design of ligands with tailored reactivity for specific catalytic applications.

Furthermore, substitution at the nitrogen atom of the thioamide group would also alter its reactivity. The presence of bulky substituents could introduce steric hindrance, affecting the coordination geometry of the resulting metal complexes and potentially influencing the selectivity of catalytic reactions.

Computational and Theoretical Studies on 4 Methoxy 3 Methylbenzene 1 Carbothioamide

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for understanding the molecular properties of 4-Methoxy-3-methylbenzene-1-carbothioamide, grounded in the principles of quantum mechanics. These methods allow for a detailed exploration of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. By employing functionals like B3LYP with a suitable basis set, researchers can calculate the ground state geometry of this compound. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Representative Calculated Geometrical Parameters for Thioamide Derivatives This table is illustrative of typical data obtained from DFT calculations for similar structures, as specific data for the title compound is not available.

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C=S1.65 - 1.71-
C-N (thioamide)1.32 - 1.37-
C(ring)-C(thioamide)1.48 - 1.51-
S-C-N-120 - 125
C(ring)-C-N-118 - 122

Molecular Orbital Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily over the electron-rich aromatic ring and the sulfur atom of the thioamide group, reflecting their electron-donating nature. The LUMO is likely distributed over the C=S bond and the benzene (B151609) ring, indicating the regions susceptible to nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for Aromatic Thioamides This table presents typical energy values derived from computational studies on analogous compounds.

ParameterTypical Energy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 5.0

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map of this compound would illustrate the regions of negative and positive electrostatic potential.

The most negative potential (typically colored red) is expected to be concentrated around the electronegative sulfur and oxygen atoms, indicating their propensity to interact with electrophiles or engage in hydrogen bonding as acceptors. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the N-H protons of the thioamide group, making them likely sites for nucleophilic attack or hydrogen bond donation. This analysis is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and vacant (acceptor) orbitals, quantifying the stability derived from these hyperconjugative interactions.

In this compound, significant NBO interactions would likely include:

Delocalization of lone pair electrons from the nitrogen and sulfur atoms into antibonding orbitals of the adjacent aromatic ring.

Charge transfer from the oxygen lone pairs of the methoxy (B1213986) group into the π* orbitals of the benzene ring.

Intramolecular hydrogen bonding, if sterically feasible, between the thioamide N-H and the methoxy oxygen.

The stabilization energy (E2) associated with these donor-acceptor interactions provides a quantitative measure of their significance in stabilizing the molecular structure.

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, such as the C(ring)-C(thioamide) and C(ring)-O(methoxy) bonds in this compound, can exist in multiple conformations. Conformational analysis involves exploring the potential energy surface (PES) to identify the most stable conformers (energy minima) and the energy barriers for rotation (transition states).

By systematically rotating the dihedral angles associated with the thioamide and methoxy groups, a PES scan can be performed. This analysis would likely reveal that the most stable conformation is one that minimizes steric hindrance while maximizing electronic conjugation. For example, the planarity between the thioamide group and the benzene ring is often energetically favorable. The orientation of the methoxy group can also influence stability, with conformers having different arrangements relative to the adjacent methyl group.

Prediction and Comparison of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. The calculated shifts for the protons and carbons in the aromatic ring, methyl, methoxy, and thioamide groups can be directly compared to experimental spectra, providing a powerful tool for structural confirmation.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C=S stretch, C-H bends). The calculated IR spectrum, often scaled by an empirical factor to account for anharmonicity and method limitations, can be compared with the experimental FT-IR spectrum to assign the observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, typically π → π* and n → π* transitions involving the conjugated system of the aromatic ring and the thioamide group.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species such as transition states. For thioamides, these studies provide critical insights into their reactivity.

The reactivity of the thioamide group is significantly influenced by the resonance between the nitrogen lone pair and the C=S double bond, which imparts a partial double bond character to the C-N bond. nih.gov This resonance affects the rotational barrier around the C-N bond and the nucleophilicity of the sulfur atom.

One common reaction involving thioamides is their synthesis via the Willgerodt-Kindler reaction, where an aromatic aldehyde, an amine, and elemental sulfur react to form the corresponding thioamide. researchgate.net Computational studies on similar reactions can shed light on the plausible mechanism for the formation of this compound. The mechanism likely involves the formation of an enamine or imine intermediate from the corresponding aldehyde (4-methoxy-3-methylbenzaldehyde) and an amine, followed by the nucleophilic attack of a sulfur species.

Another well-studied reaction is the transformation of amides to thioamides. The mechanism for such transformations has been computationally investigated, often involving an initial activation of the amide carbonyl group. For instance, in the reaction of N-(p-tolyl)benzamide with a thiating reagent, the proposed mechanism involves the formation of an imidoyl chloride intermediate, which then reacts with the sulfur source. mdpi.com The electron-donating methoxy and methyl groups on the benzene ring of this compound would be expected to influence the electron density of the aromatic system and, consequently, the reactivity of the carbothioamide group.

DFT calculations have also been employed to study the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide, which provides a useful analogy. researchgate.net This study identified two key transition states. The first transition state (TS1) was found to be the rate-determining step, characterized by a high energy barrier. The second transition state (TS2) had a lower energy barrier, leading to the final product. researchgate.net The geometries of these transition states are crucial for understanding the reaction pathway.

Below is a hypothetical data table illustrating the kind of energetic data that would be obtained from a DFT study on a reaction involving an aromatic thioamide, based on analogous systems.

SpeciesRelative Free Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.000
Intermediate 1-0.660
Transition State 125.001
Intermediate 25.500
Transition State 213.621
Product10.040

This table is illustrative and based on data from analogous systems. The values are not specific to this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and the influence of the surrounding environment, such as a solvent, on their conformational preferences and reactivity. The behavior of thioamides in solution is of particular interest due to the potential for solvent-solute interactions to affect their structure and function.

A key aspect of thioamide dynamics is the rotational barrier around the C-N bond. This barrier is generally higher in thioamides than in their corresponding amides due to a more significant contribution from the bipolar resonance form. nih.gov Experimental and theoretical studies on simple thioamides like N,N-dimethylthioformamide (DMTF) and N,N-dimethylthioacetamide (DMTA) have shown that the rotational barrier is sensitive to the solvent environment. nih.gov

The solvent effect on the rotational barrier is largely governed by the difference in dipole moments between the ground state and the transition state of the rotation. Thioamides typically have a larger ground-state dipole moment than amides, and this dipole moment changes significantly upon rotation around the C-N bond. nih.gov As the polarity of the solvent increases, it tends to stabilize the more polar ground state to a greater extent than the transition state, leading to an increase in the rotational barrier. nih.gov

For this compound, MD simulations in various solvents would be expected to reveal how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonding with the thioamide group, influence its conformational flexibility. The methoxy group, with its oxygen atom, could also participate in hydrogen bonding interactions with protic solvents, further influencing the molecule's dynamic behavior.

The following table presents illustrative data on the calculated C-N rotational barriers for a generic N,N-dimethyl aromatic thioamide in different solvents, based on findings for similar molecules.

SolventDielectric Constant (ε)Calculated Rotational Barrier (kcal/mol)
Gas Phase120.5
Cyclohexane2.021.2
Chloroform4.822.1
Acetone20.722.8
Dimethyl Sulfoxide (DMSO)46.723.5
Water80.124.0

This table is illustrative and provides expected trends for an aromatic thioamide based on published data for related compounds. The values are not specific to this compound.

Advanced Applications and Derivatization Strategies for 4 Methoxy 3 Methylbenzene 1 Carbothioamide Scaffolds

Role as a Versatile Building Block in Complex Organic Synthesis

Thioamides are well-established as versatile intermediates in the synthesis of a wide array of heterocyclic compounds. chemrxiv.orgresearchgate.netscispace.com The carbothioamide group in 4-Methoxy-3-methylbenzene-1-carbothioamide is a reactive handle for constructing rings containing sulfur and nitrogen, which are prevalent scaffolds in pharmaceuticals and functional materials. researchgate.net

The general reactivity of thioamides allows them to serve as precursors to molecules such as thiazoles, thiadiazoles, and other complex heterocycles. chemrxiv.orgscispace.com For instance, a common synthetic route involves the photocatalytic cyclization of thioamides. In one documented pathway, various thiobenzamides undergo oxidative cyclization to form 3,5-disubstituted-1,2,4-thiadiazoles. mdpi.com This reaction proceeds through a radical cation intermediate, followed by dimerization and aromatization. mdpi.com Applying this strategy to this compound would be expected to yield the corresponding 3,5-bis(4-methoxy-3-methylphenyl)-1,2,4-thiadiazole.

Furthermore, the synthetic precursor to the title compound, 4-methoxy-3-methylbenzonitrile (B2465213), has been shown to undergo a self-condensation reaction to afford indole (B1671886) derivatives. nsf.gov This highlights the utility of the core chemical scaffold in building complex molecular architectures, where the thioamide derivative can act as a crucial intermediate for further functionalization.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The thioamide group is an effective and versatile moiety for inducing directional and cooperative hydrogen bonding in supramolecular assemblies. tue.nlnih.gov While specific studies on this compound are not prevalent, extensive crystallographic analysis of its close analogue, 4-Methoxybenzenecarbothioamide, provides significant insight into its likely self-assembly behavior. researchgate.net

Aromatic thioamides typically form stable dimers in the solid state through intermolecular N—H⋯S hydrogen bonds. researchgate.net This interaction creates a characteristic eight-membered ring structure, often described with the graph-set motif R²₂(8). researchgate.net These dimers can be further linked into chains or more complex networks by other weak interactions, such as C—H⋯O bonds involving the methoxy (B1213986) substituent. researchgate.net

The hydrogen bonding capabilities of thioamides differ significantly from their amide counterparts. The N-H protons of a thioamide are more acidic and thus act as stronger hydrogen bond donors, while the sulfur atom is generally a weaker hydrogen bond acceptor than an amide oxygen. tandfonline.comnih.govchemrxiv.orgresearchgate.net However, the acceptor strength of the thioamide sulfur is highly dependent on the angle of the hydrogen bond, with certain geometries showing comparable or even stronger interactions than amides. nih.govchemrxiv.orgchemrxiv.org These distinct properties allow thioamides to be used to fine-tune the structure and stability of supramolecular polymers and other self-assembling systems. tue.nlnih.gov

Applications in Material Science and Polymer Chemistry

The unique electronic and coordination properties of the thioamide group have led to its incorporation into advanced materials, including functional polymers, coatings, and catalytic systems.

Development of Functional Polymers and Coatings

Thioamide functionalities have been successfully integrated into polymer structures to create materials with novel properties. chemrxiv.org A notable example is the post-synthetic modification of nitrile-containing polymers, such as Polymers of Intrinsic Microporosity (PIMs), into thioamide-PIMs. acs.org The conversion of nitrile groups to thioamides alters the polymer's physical properties, including a reduction in surface area and a change in solvent solubility from chlorinated solvents to polar aprotic solvents like THF and DMF. acs.org This modification also impacts the material's performance, for instance, by increasing the selectivity of gas separation membranes at the cost of permeability. acs.org

Additionally, novel synthetic methods are being developed for polythioamides, which are sulfur-containing polymers with advanced functionalities. chemrxiv.org These polymers can be synthesized from monomers like diboronic acids and diamines using a thiocarbonyl fluoride (B91410) hub. chemrxiv.org Such polythioamides demonstrate an efficient and selective ability to bind metal ions, which has been applied to precious metal recovery. chemrxiv.org The this compound scaffold could potentially be adapted into a monomer for the synthesis of such functional polymers. Thioamide groups have also been incorporated into polybenzoxazine precursors, where they can promote the ring-opening polymerization and act as a catalytic moiety, reducing the curing temperature of the resulting thermoset. rsc.org

Photoactive or Optoelectronic Properties of Derivatives

The substitution of an amide's oxygen with sulfur results in distinct electronic and photophysical properties. Thioamides exhibit a red-shifted π-to-π* absorption compared to amides, making them potential components in photoactive materials. tandfonline.com They can function as photoswitchable units, facilitating cis/trans isomerization, and also act as effective quenchers for fluorescent dyes. tandfonline.comnih.gov

While this compound itself may not be a primary optoelectronic material, the heterocyclic derivatives synthesized from it, such as thiadiazoles, are often components of more complex photoelectroactive and optoelectronic systems. mdpi.comalfa-chemistry.com The electron-donating methoxy and methyl groups on the aromatic ring can further influence the electronic properties of these derivatives, making them interesting candidates for investigation in materials designed for applications like organic light-emitting diodes (OLEDs) or solar cells. alfa-chemistry.com

Ligands in Catalysis and Sensing Applications

Thioamides are versatile ligands in coordination chemistry due to their ability to bind with metals through either the sulfur atom (thiophilic metals) or the nitrogen atom (oxophilic metals). researchgate.net This versatility allows for the formation of a wide range of metal complexes. scispace.com

Derivatives of thioamides have been fashioned into pincer ligands, which form highly stable complexes with transition metals like palladium and platinum. nih.gov These complexes have shown catalytic activity in important organic reactions, such as the Heck coupling reaction. nih.gov Furthermore, polythioamides have been developed into recyclable homogeneous catalysts by forming palladium(II)-crosslinked single-chain nanoparticles. chemrxiv.org The ability of the thioamide sulfur and nitrogen atoms to chelate metal ions is central to these applications. The this compound scaffold is a suitable candidate for designing new ligands for catalysis and for developing sensors based on metal ion detection.

Mechanistic Investigations of Biological Interactions (In Vitro Molecular Level)

At the molecular level, substituting a native amide bond with a thioamide in a peptide or protein provides a powerful tool for investigating biological interactions. chemrxiv.orgchemrxiv.orgnih.gov This is due to the distinct differences in physicochemical properties between the two functional groups, which can introduce a minimal yet significant perturbation.

PropertyAmide (R-CO-NR'₂)Thioamide (R-CS-NR'₂)
C=X Bond Length ~1.23 Å~1.71 Å
Van der Waals Radius of X Oxygen: 1.40 ÅSulfur: 1.85 Å
H-Bond Donor (N-H) GoodStronger
H-Bond Acceptor (C=X) StrongWeaker (highly angle-dependent)
Rotational Barrier (C-N) LowerHigher
Lipophilicity LowerHigher
UV Absorption (π→π)*~220 nm~265 nm

This table presents a summary of the comparative physicochemical properties of amide and thioamide functional groups. tandfonline.comrsc.org

These differences can alter hydrogen bonding networks, conformational flexibility, and metal interactions within biomolecules. researchgate.net For example, because the thioamide N-H is a stronger hydrogen bond donor and the C=S is a weaker acceptor, a thioamide substitution can be used to probe the importance of specific hydrogen bonds to protein folding and stability. nih.govchemrxiv.org

Thioamides also serve as useful spectroscopic probes. Their unique UV absorbance allows them to act as fluorescence quenchers for nearby fluorophores like tryptophan. chemrxiv.orgnih.govrsc.org This property can be harnessed to study protein conformational changes, folding dynamics, misfolding events, and protein-protein interactions with high precision. nih.govrsc.orgresearchgate.netupenn.edudigitellinc.com

While direct in-vitro studies on this compound are limited, related benzamide (B126) structures have been investigated for biological activity. For instance, N-phenylbenzamide derivatives with a 4-methoxy-3-(methylamino) substitution pattern have shown antiviral effects by modulating the levels of intracellular proteins. nih.gov Molecular docking studies of other bioactive thioamides have revealed specific hydrogen bond interactions between the thioamide sulfur and nitrogen atoms and amino acid residues in protein binding pockets, such as Met769 and Gln767 in the EGFR kinase domain. nih.gov These findings suggest that the this compound scaffold is capable of participating in specific molecular interactions within a biological context, making its derivatives interesting subjects for further investigation.

Enzyme Inhibition Mechanisms and Binding Mode Analysis via Molecular Docking

While direct studies on the enzyme inhibition of this compound are not extensively documented, research on analogous structures containing methoxy and carbothioamide/sulfonamide moieties highlights the potential of this scaffold as a potent enzyme inhibitor. Molecular docking studies on these related compounds have been instrumental in elucidating their binding modes and informing the design of more effective inhibitors.

Derivatives of 4-methoxybenzenesulfonamide (B72560) have shown promise as dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3), both of which are significant targets in cancer therapy. nih.gov Similarly, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various inflammatory diseases and cancers. nih.gov The presence of the methoxy group in these structures is often crucial for establishing key interactions within the enzyme's active site.

In the realm of neurodegenerative diseases, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been investigated as inhibitors of acetylcholinesterase, a key enzyme in the pathophysiology of Alzheimer's disease. semanticscholar.org Kinetic studies, in conjunction with molecular docking, have revealed that these compounds can act as competitive inhibitors, forming a stable enzyme-inhibitor complex. semanticscholar.org The binding affinity of these compounds is often influenced by the nature of the substituents on the nitrogen atom, demonstrating the tunability of this scaffold. semanticscholar.org

Molecular docking simulations of 3-methoxy flavone (B191248) derivatives targeting the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have further underscored the importance of the methoxy group in ligand-protein interactions. nih.gov These computational studies provide valuable insights into the binding energies and specific amino acid residues involved in the interaction, guiding the synthesis of more potent and selective anticancer agents. nih.gov

Table 1: Enzyme Inhibition by Methoxy-Containing Compounds

Compound Class Target Enzyme(s) Therapeutic Area Key Findings
4-Methoxy-N-(1-naphthyl)benzenesulfonamide derivatives Tubulin, STAT3 Cancer Dual-target inhibition with significant anti-tumor effect in vivo. nih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives 12-Lipoxygenase Inflammation, Cancer Potent and selective inhibition with favorable ADME properties. nih.gov
N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides Acetylcholinesterase Neurodegenerative Diseases Competitive inhibition with IC50 values comparable to existing drugs. semanticscholar.org
3-Methoxy flavone derivatives ER-α, EGFR Breast Cancer Significant cytotoxic activity with stable ligand-protein complexes observed in molecular dynamics simulations. nih.gov

Molecular Interactions with Specific Biochemical Targets (e.g., proteins, nucleic acids)

The structural characteristics of this compound suggest its potential to interact with a range of biochemical targets, including proteins and nucleic acids. The aromatic ring can participate in π-π stacking and hydrophobic interactions, while the carbothioamide group is an excellent hydrogen bond donor and acceptor.

Studies on carbothioamide/carboxamide-based pyrazoline analogs have demonstrated their ability to bind to DNA. acs.org These interactions can occur through non-covalent modes such as intercalation, groove binding, and electrostatic interactions. acs.org The ability of such compounds to interact with DNA is often linked to their anticancer activity. acs.org

While specific protein interactions of this compound are yet to be fully elucidated, the interactions of related molecules provide valuable insights. For instance, the binding of 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) to cancer-related proteins like caspase-3, NF-κB, and p53 has been studied through docking simulations, revealing strong interactions with favorable binding scores. nih.gov The methylation of nucleic acids by certain carcinogens highlights the potential for small molecules to chemically modify these vital biomolecules. nih.gov

The planarity of the aromatic system in the this compound scaffold, coupled with the potential for hydrogen bonding from the carbothioamide moiety, makes it a prime candidate for intercalation into the DNA double helix or binding to the grooves of DNA. Furthermore, the sulfur atom in the carbothioamide group can act as a soft nucleophile, potentially interacting with specific amino acid residues in proteins, such as cysteine or methionine.

Development as Fluorescent Probes for Biological Systems

The development of fluorescent probes for imaging biological systems is a rapidly advancing field, and scaffolds like this compound offer a versatile platform for the design of novel probes. The inherent fluorescence of the aromatic system can be modulated through derivatization, allowing for the creation of "turn-on" or "turn-off" probes that respond to specific analytes or changes in the cellular environment.

The general principle behind many fluorescent probes involves the integration of a fluorophore, a recognition moiety (receptor), and a linker. The this compound core can serve as the fluorophore, with its emission properties being sensitive to the electronic effects of attached substituents. The carbothioamide group is particularly amenable to derivatization, allowing for the introduction of various recognition moieties that can selectively bind to ions, small molecules, or macromolecules.

For instance, the nitrogen and sulfur atoms of the carbothioamide group can act as chelating agents for metal ions. Upon binding to a specific metal ion, the electronic properties of the entire molecule can be altered, leading to a change in its fluorescence intensity or wavelength. This principle can be exploited to develop selective fluorescent probes for biologically important metal ions.

Development of Novel Analytical Reagents and Probes

Beyond biological imaging, the this compound scaffold can be utilized in the development of novel analytical reagents and probes for various chemical and environmental sensing applications. The same principles that govern the design of fluorescent probes for biological systems can be applied to create chemosensors for the detection of a wide array of analytes.

The reactivity of the carbothioamide group can be harnessed to develop colorimetric sensors. For example, a reaction with a specific analyte could lead to a change in the conjugation of the aromatic system, resulting in a visible color change. This would enable the simple and rapid visual detection of the target analyte without the need for sophisticated instrumentation.

Furthermore, the scaffold can be functionalized with reactive groups that can be used to immobilize the molecule onto a solid support, such as a polymer or nanoparticle. These functionalized materials can then be used as the basis for developing more robust and reusable analytical devices, such as sensor arrays or chromatographic materials for selective separation and detection. The versatility of the this compound scaffold makes it a valuable building block for the next generation of analytical tools.

Conclusion and Future Research Directions

Summary of Key Findings on 4-Methoxy-3-methylbenzene-1-carbothioamide

A comprehensive review of the scientific literature reveals that this compound is a compound that has not been the subject of dedicated study. There are no specific research articles detailing its synthesis, characterization, or application. However, based on its structure—an aromatic thioamide functional group attached to a benzene (B151609) ring substituted with electron-donating methoxy (B1213986) and methyl groups—several key properties can be inferred from the broader class of thioamides.

Thioamides are recognized as important isosteres of amides, where the carbonyl oxygen is replaced by sulfur. chemrxiv.orgku.dk This substitution significantly alters the molecule's chemical properties, including its nucleophilicity, hydrogen bonding capabilities, and reactivity. nih.gov Generally, thioamides are more reactive toward both electrophiles and nucleophiles compared to their amide counterparts. nih.gov The thioamide functional group is a crucial component in various biologically active compounds and serves as a versatile intermediate in the synthesis of heterocyclic systems. chemrxiv.orgresearchgate.net The solid-state structure of closely related compounds, such as 4-Methoxybenzenecarbothioamide, involves the formation of dimers through intermolecular N—H⋯S hydrogen bonds, a behavior that could be anticipated for the title compound. researchgate.net

Identification of Unaddressed Challenges and Research Gaps

The primary and most significant research gap concerning this compound is the complete absence of experimental data. Its existence in the literature is largely theoretical or as an uncharacterized entry in chemical databases. The key unaddressed challenges and specific research gaps include:

Synthesis: There is no reported, optimized, or characterized synthetic route specifically for this compound.

Physicochemical Characterization: Fundamental data is entirely lacking. This includes:

Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, UV-Vis).

Crystallographic data to confirm its solid-state structure, conformation, and intermolecular interactions.

Basic physical properties such as melting point, solubility, and partition coefficient (logP).

Chemical Reactivity: No studies have been conducted on its reactivity, stability, or its potential as a precursor for other compounds (e.g., heterocycles).

Biological and Material Properties: The potential of this compound in medicinal chemistry, materials science, or as a coordination ligand remains entirely unexplored.

The lack of research suggests that either its synthesis presents unique challenges or its potential applications have not yet been identified or prioritized by the scientific community.

Emerging Synthetic Strategies for Thioamide Synthesis

While a specific protocol for this compound is unavailable, numerous modern synthetic methods for thioamides could be adapted for its preparation. Traditional methods often rely on the thionation of the corresponding amide using harsh reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, or through the Willgerodt-Kindler reaction. chemrxiv.org However, recent advancements provide milder and more versatile alternatives. mdpi.com

Emerging strategies that could be applied include one-pot, multi-component reactions that combine an aldehyde, an amine, and a sulfur source. mdpi.comresearchgate.net For instance, a reaction between 4-methoxy-3-methylbenzaldehyde (B1345598), ammonia (B1221849) (or an ammonia equivalent), and elemental sulfur could provide a direct route. Another promising approach is the nickel-catalyzed coupling of in situ generated thiocarbamoyl fluorides with boronic acids, which offers a broad substrate scope under mild conditions. chemistryviews.org Furthermore, innovative methods using nitroalkanes or α-keto acids as starting materials have been developed, expanding the toolkit for thioamide synthesis. chemrxiv.orgmdpi.comresearchgate.net

Below is a table comparing several emerging synthetic strategies applicable to thioamide synthesis.

Synthetic StrategyStarting MaterialsKey Reagents/CatalystsAdvantages
Three-Component Reaction Aldehyde, Amine, Elemental SulfurBase (e.g., KO-t-Bu)One-pot procedure, readily available starting materials. mdpi.com
Nickel-Catalyzed Coupling Amine, Boronic AcidNi catalyst, PCy₃ ligand, CF₃SO₂NaMild conditions, broad scope, good functional group tolerance. chemistryviews.org
Decarboxylative Thioamidation α-Keto Acid, Amine, Sulfur SourceThiol activatorAvoids preparation of aldehydes, scalable. chemrxiv.orgmdpi.com
From Nitroalkanes Nitroalkane, AmineElemental Sulfur, Na₂SUtilizes nitroalkanes as thioacylating species precursors. chemrxiv.orgresearchgate.net
Visible-Light Promoted Amine, α-Keto Acid, Elemental SulfurPhotoredox catalystMetal-free, oxidant-free, mild conditions. researchgate.net

Potential for New Applications in Niche Areas of Chemistry and Materials Science

Based on the known applications of aromatic thioamides, this compound could have potential in several niche areas:

Medicinal Chemistry: As a bioisostere of the amide bond, the thioamide group can enhance the metabolic stability or target affinity of drug candidates. researchgate.netnih.govnih.gov The specific substitution pattern (methoxy and methyl groups) on the phenyl ring could be used in structure-activity relationship (SAR) studies for developing new therapeutic agents, for instance, in anticancer or antimicrobial research where pyrazoline carbothioamides have been investigated. acs.orgnih.gov

Coordination Chemistry and Catalysis: Thioamides are effective ligands for various metals, forming complexes with interesting catalytic and biological properties. researchgate.netnih.gov The sulfur and nitrogen atoms can act as bidentate ligands, and the resulting metal complexes could be explored for applications in catalysis or as anticancer agents. nih.gov

Materials Science: Thioamides are valuable intermediates for synthesizing sulfur- and nitrogen-containing heterocycles like thiadiazoles, which are important scaffolds in materials and pharmaceutical chemistry. chemrxiv.orgresearchgate.net The title compound could serve as a precursor to novel heterocyclic structures with potential applications as organic semiconductors, dyes, or polymers. chemrxiv.org

Peptide Science: Thioamide incorporation into peptides is a strategy used to probe protein folding, structure, and function due to the unique conformational and hydrogen bonding properties of the thioamide bond. ku.dknih.govnih.gov

Directions for Advanced Mechanistic and Computational Studies

Future research on this compound would greatly benefit from a combined computational and experimental approach to elucidate its fundamental properties.

Computational Studies:

Tautomerism Analysis: A primary area for investigation is the thione-thiol tautomerism (R-C(=S)NH₂ ⇌ R-C(SH)=NH), a fundamental property of primary thioamides. nih.govscispace.com Quantum-chemical calculations (e.g., using Density Functional Theory, DFT) can predict the relative stability of the tautomers in the gas phase and in different solvents. researchgate.netresearchgate.net The electron-donating effects of the methoxy and methyl substituents would likely influence the tautomeric equilibrium.

Spectroscopic Prediction: High-level computational methods can predict NMR and IR spectra, which would be invaluable for guiding the experimental characterization and confirming the identity of the synthesized compound.

Reaction Mechanisms: DFT calculations can be employed to model the potential energy surfaces of different synthetic routes, helping to optimize reaction conditions and understand the mechanism of formation. researchgate.net

Advanced Mechanistic Studies:

Kinetics of Synthesis: Once a viable synthetic route is established, kinetic studies could probe the reaction mechanism, particularly for multi-component or catalyzed reactions.

Reactivity Profiling: Experimental studies should explore the compound's reactivity with various electrophiles and nucleophiles to understand the influence of the substituted aromatic ring on the thioamide core. nih.govresearchgate.net

Ground-State Destabilization: A modern concept in amide and thioamide chemistry involves "ground-state-destabilization," where N-activation of the thioamide bond facilitates subsequent transformations like transamidation. nih.govnsf.gov Investigating whether this compound can undergo such activation could open pathways to novel functionalization reactions.

Q & A

Basic: What synthetic methodologies are recommended for 4-Methoxy-3-methylbenzene-1-carbothioamide, and how can purity be ensured?

Answer:
The compound is typically synthesized via condensation reactions between a substituted benzoyl chloride and a thioamide precursor. For example, analogous thioamides are prepared by reacting 4-methoxybenzoyl chloride with methylamine derivatives under reflux in anhydrous solvents like THF or DCM . Purification involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency (e.g., mp 36–40°C for structurally related compounds) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Answer:
Essential techniques include:

  • NMR (1H/13C): Confirm methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and thiocarbonyl (C=S) groups.
  • IR : Identify C=S stretch (~1200–1250 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹).
  • XRD : Resolve crystal packing and bond angles (e.g., C-S bond length ~1.68 Å in thioamides) .
  • Mass Spectrometry : Validate molecular weight (e.g., 271.4 g/mol for analogs) via ESI-MS .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., antibacterial vs. inactive results)?

Answer:
Contradictions may arise from:

  • Experimental variability : Differences in bacterial strains, inoculum size, or solvent controls. Standardize protocols per CLSI guidelines.
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC.
  • Dose-response curves : Use IC50/EC50 metrics instead of binary active/inactive classifications.
  • Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay entries) to identify trends .

Advanced: What computational strategies predict the reactivity or binding interactions of this compound?

Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to study electrophilic substitution at the thiocarbonyl group.
  • Molecular Docking : Screen against protein targets (e.g., bacterial enzymes) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS).
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity .

Structural Analysis: How is the crystal structure of this compound resolved, and what insights does it provide?

Answer:
Single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) reveals:

  • Packing motifs : π-π stacking between aromatic rings (3.5–4.0 Å spacing).
  • Hydrogen bonding : N-H···S interactions stabilize the thiocarbonyl group (bond angle ~160°).
  • Torsional angles : Methoxy and methyl groups influence steric hindrance in derivatives .

Mechanistic Studies: How can researchers investigate the biological target specificity of this compound?

Answer:

  • Pull-down assays : Immobilize the compound on sepharose beads to identify binding proteins via LC-MS/MS.
  • Knockout strains : Test activity against E. coli ΔacrB (efflux pump-deficient) to assess resistance mechanisms.
  • Fluorescent probes : Synthesize a BODIPY-conjugated derivative for live-cell imaging of target engagement .

Data Validation: How to resolve discrepancies in spectroscopic or chromatographic data across studies?

Answer:

  • Cross-validate techniques : Compare XRD data with NMR/IR to confirm functional groups.
  • Purity reassessment : Re-run HPLC under standardized conditions (e.g., 70:30 acetonitrile/water).
  • Reference standards : Use commercially available analogs (e.g., 4-methoxybenzamide) as internal controls .

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